2-(2-Chloroethoxy)acetonitrile
Overview
Description
2-(2-Chloroethoxy)acetonitrile is an organic compound with the molecular formula C4H6ClNO. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is known for its role in the preparation of cetirizine, an antihistamine used to treat allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chloroethoxy)acetonitrile can be synthesized through the reaction of 2-chloroethanol with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and thiols, leading to the formation of substituted products.
Hydrolysis: In the presence of water and acidic or basic conditions, this compound can hydrolyze to form 2-chloroethanol and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide, amines, and thiols are commonly used.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted nitriles and ethers.
Hydrolysis: 2-chloroethanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2-(2-Chloroethoxy)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Utilized in the preparation of cetirizine, an antihistamine used to treat allergic reactions.
Industry: Employed in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)acetonitrile involves its interaction with nucleophiles, leading to the formation of substituted products. The compound can inhibit histamine release from mast cells, thereby reducing the symptoms of allergic reactions. This mechanism is particularly relevant in its role in the synthesis of cetirizine .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: A related compound with similar reactivity but different applications.
Chloroacetonitrile: Another nitrile compound with distinct chemical properties and uses.
2-(2-Bromoethoxy)acetonitrile: A brominated analog with similar reactivity but different reactivity patterns
Uniqueness
2-(2-Chloroethoxy)acetonitrile is unique due to its specific reactivity and applications in the synthesis of cetirizine. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-chloroethoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-1-3-7-4-2-6/h1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFCLJZQECVTDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564533 | |
Record name | (2-Chloroethoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31250-08-5 | |
Record name | 2-(2-Chloroethoxy)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31250-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloroethoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chloroethoxy)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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